Acetic acid, oxophosphono-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26647-76-7 |
|---|---|
Molecular Formula |
C2H3O6P |
Molecular Weight |
154.02 g/mol |
IUPAC Name |
2-oxo-2-phosphonoacetic acid |
InChI |
InChI=1S/C2H3O6P/c3-1(4)2(5)9(6,7)8/h(H,3,4)(H2,6,7,8) |
InChI Key |
HISRLFWNBVQMKW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)P(=O)(O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Acetic Acid, Oxophosphono and Its Derivatives
Direct Synthesis from Glyoxylic Acid and Phosphorus Compounds
A primary and direct route to phosphonoacetic acid derivatives involves the reaction of glyoxylic acid with various phosphorus compounds. While the direct synthesis of 2-oxophosphonoacetic acid is less commonly reported, the synthesis of its immediate precursor, 2-hydroxy-2-(phosphono)acetic acid, is well-documented and provides a viable pathway through subsequent oxidation.
The synthesis of 2-hydroxy-2-(phosphono)acetic acid is typically achieved through the nucleophilic addition of a phosphorus compound to the aldehyde group of glyoxylic acid. A common method involves the reaction of glyoxylic acid with phosphorous acid. google.comirowater.comirowater.comgoogle.com Another approach utilizes dialkyl phosphites, such as dimethyl phosphite (B83602), reacting with glyoxylic acid. google.com
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of 2-hydroxy-2-(phosphono)acetic acid is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants. For the reaction between phosphorous acid and a 50% aqueous solution of glyoxylic acid, heating at temperatures ranging from 98°C to 110°C for 4 to 24 hours has been reported to yield the desired product. google.comirowater.comirowater.com
Microwave-assisted synthesis has emerged as a method to significantly reduce reaction times and improve yields. For instance, the reaction of glyoxylic acid with phosphorous acid under microwave irradiation can be completed in as little as 25 minutes at 95°C, achieving a yield of over 90%.
Below is a table summarizing the optimized conditions for the synthesis of 2-hydroxy-2-(phosphono)acetic acid:
| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Glyoxylic acid, Phosphorous acid | Water | 98-110 | 4-24 h | Not specified | google.comirowater.comirowater.com |
| Glyoxylic acid, Dimethyl phosphite | Water | 25 then boil | 2-4 h | Not specified | google.com |
Subsequent oxidation of the 2-hydroxy-2-(phosphono)acetic acid would be required to obtain the target molecule, Acetic acid, oxophosphono-. Various oxidizing agents are known to convert α-hydroxyphosphonates to α-ketophosphonates.
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of phosphonate (B1237965) synthesis. While specific catalytic systems for the direct synthesis of Acetic acid, oxophosphono- are not extensively documented, general catalytic methods for the formation of α-hydroxyphosphonates and their subsequent oxidation are applicable.
For the synthesis of the 2-hydroxy precursor, both acid and base catalysis can be employed. The reaction of dialkyl phosphites with aldehydes is often catalyzed by bases such as sodium methoxide. irowater.com More environmentally friendly approaches have utilized biosourced catalysts, termed "ecocatalysts," derived from metal-hyperaccumulating plants, for the hydrophosphonylation of aldehydes. mdpi.com
For the subsequent oxidation step, various catalytic systems have been developed for the conversion of α-hydroxyphosphonates to α-ketophosphonates. These include methods that are still under development and optimization.
Stereoselective Synthesis of Enantiomeric Forms
The stereoselective synthesis of phosphonates is of great interest due to the often stereospecific biological activity of the resulting compounds. In the case of Acetic acid, oxophosphono-, the carbon atom bearing the oxo and phosphono groups is not a stereocenter. However, the synthesis of chiral derivatives of this compound, where a stereocenter is introduced, is an active area of research.
Much of the work in the stereoselective synthesis of phosphonates has focused on α-aminophosphonates. mdpi.comnih.gov These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been used as phase-transfer catalysts for the α-amidoalkylation of dimethyl phosphite, yielding enantiomerically enriched α-aminophosphonates. mdpi.com While not directly applicable to the synthesis of the parent oxophosphonoacetic acid, these principles can be extended to the synthesis of its chiral derivatives.
Advanced Phosphonylation and Substitution Reactions
Advanced phosphonylation and substitution reactions provide alternative routes to Acetic acid, oxophosphono- and its derivatives. The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, typically involving the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgbeilstein-archives.orgjk-sci.comwikipedia.org A variation of this reaction involves the use of acyl halides, which could potentially be used to synthesize acyl phosphonates like Acetic acid, oxophosphono-.
One plausible, though not explicitly documented, route could involve the reaction of a trialkyl phosphite with oxalyl chloride. This reaction would be expected to yield a bis(dialkoxyphosphinyl)ketone, which upon selective hydrolysis could potentially yield the desired product. The reaction of carboxylic acids with oxalyl chloride to form the corresponding acyl chloride is a well-established transformation. nih.gov
The direct conversion of carboxylic acids to phosphonates in a one-pot reaction has also been explored, which could be another avenue for the synthesis of the target molecule. nih.gov
Green Chemistry Principles in Acetic acid, oxophosphono- Synthesis
The application of green chemistry principles to the synthesis of phosphonates is a growing area of focus, aiming to reduce the environmental impact of chemical processes. mdpi.comtandfonline.comrsc.org Key principles include the use of less hazardous reagents, solvent-free conditions, and energy-efficient methods like microwave and ultrasound irradiation. rsc.org
In the context of Acetic acid, oxophosphono- synthesis, the use of microwave irradiation for the synthesis of the 2-hydroxy precursor from glyoxylic acid and phosphorous acid exemplifies a green approach by significantly reducing reaction times and potentially energy consumption. irowater.com The use of "ecocatalysts" derived from biomass for the synthesis of α-hydroxyphosphonates is another innovative green strategy. mdpi.com
Furthermore, the development of one-pot syntheses and the use of recyclable catalysts are important aspects of green chemistry that can be applied to the synthesis of this and other phosphonates. The goal is to create synthetic pathways that are not only efficient but also environmentally benign.
Chemical Reactivity and Derivatization of Acetic Acid, Oxophosphono
Functional Group Transformations and Esterification
The reactivity of Acetic acid, oxophosphono- is governed by its three distinct functional groups. Each of these groups can undergo specific transformations, often independently of the others, allowing for selective chemical modifications.
Carboxylic Acid Group (-COOH): This group behaves as a typical carboxylic acid. Its most common reaction is esterification, where it reacts with an alcohol in the presence of an acid catalyst (such as concentrated sulfuric acid) to form an ester. libretexts.orgchemguide.co.uk This reaction, known as Fischer esterification, is reversible and can be driven to completion by removing water as it is formed. chemguide.co.uk The carboxylic acid can also be converted to other derivatives, such as acid chlorides or amides, using standard synthetic methods.
Keto Group (C=O): The ketone functionality is susceptible to nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Phosphonic Acid Group (-PO(OH)₂): This group is diprotic and can be deprotonated to form phosphonate (B1237965) salts. wikipedia.org Similar to the carboxylic acid group, the phosphonic acid moiety can undergo esterification to form phosphonate esters. researchgate.net The selective esterification of either the carboxylic or the phosphonic acid group can be achieved by carefully choosing the reaction conditions. researchgate.net For example, using reagents like trimethylsilyldiazomethane (B103560) tends to react rapidly with carboxylic acids to yield methyl esters. commonorganicchemistry.com
The following table summarizes the key functional groups and their potential transformations.
Functional Groups and Potential Transformations| Functional Group | General Reaction Type | Specific Transformation Example |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Reaction with ethanol (B145695) to form an ethyl ester. chemguide.co.uk |
| Reduction | Conversion to a primary alcohol (requires strong reducing agents). | |
| Keto (C=O) | Reduction | Conversion to a secondary alcohol using NaBH₄. |
| Nucleophilic Addition | Reaction with Grignard reagents to form tertiary alcohols. | |
| Phosphonic Acid (-PO(OH)₂) | Esterification | Reaction with alcohols to form phosphonate esters. researchgate.net |
| Deprotonation | Reaction with a base to form phosphonate salts. wikipedia.org |
Exploration of Phosphonate Anion Reactivity
Deprotonation of the phosphonic acid group yields a phosphonate anion, C-PO(O)₂²⁻. This anion is a key participant in the compound's coordination chemistry. The negatively charged oxygen atoms of the phosphonate group are strong Lewis bases, readily donating their electron pairs to metal ions to form stable coordinate bonds. wikipedia.org This ability to bind metals is a cornerstone of its function as a chelating agent.
In organic reactions, the phosphonate group is generally stable. However, its reactivity can be harnessed in specific synthetic pathways. For instance, phosphonate esters are crucial reagents in the Horner-Wadsworth-Emmons reaction, a widely used method for forming alkenes.
Decarboxylation Pathways and Resulting Phosphonic Compounds
Like other α-keto acids, Acetic acid, oxophosphono- can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂). This reaction typically occurs under heating or in the presence of specific catalysts. The oxidative decarboxylation of 2-oxo acids is a known biochemical and chemical process. nih.govnih.gov
The decarboxylation of Acetic acid, oxophosphono- would lead to the formation of acetylphosphonic acid (CH₃C(O)PO(OH)₂). This resulting compound is a simpler phosphonic acid derivative, containing a ketone and a phosphonic acid group.
Decarboxylation Reaction
| Reactant | Conditions | Primary Products |
|---|
Coordination Chemistry of Acetic acid, oxophosphono- as a Ligand
The presence of multiple oxygen atoms in its structure makes Acetic acid, oxophosphono- an excellent ligand for coordinating with metal ions. The oxygen atoms from the carboxylate, the ketone, and the phosphonate groups can all act as donor atoms.
Acetic acid, oxophosphono- can form complexes with a wide range of metal ions, including alkaline earth metals and transition metals. syr.edunih.gov The formation of these complexes is driven by the electrostatic attraction between the positively charged metal cation and the negatively charged oxygen atoms of the deprotonated ligand. The strength and stability of these complexes depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution (which determines the protonation state of the ligand), and the stoichiometry of the reaction. syr.edu The ability of phosphonates to form stable complexes with metals like iron, calcium, and magnesium is well-documented. syr.eduvu.nl
The coordination of phosphonate ligands to metal centers can result in a variety of structures, from simple mononuclear complexes to complex, extended three-dimensional networks known as metal-organic frameworks (MOFs). syr.educnr.it X-ray crystallography studies on related metal-phosphonate complexes reveal several common coordination modes:
Monodentate: The ligand binds to the metal through a single oxygen atom.
Bidentate Chelating: Two oxygen atoms from the same ligand molecule bind to a single metal center.
Bidentate Bridging: A single oxygen atom from the ligand bridges two different metal centers.
Tridentate or Higher: Multiple oxygen atoms from a single ligand coordinate to one or more metal centers.
Common Coordination Modes in Metal-Phosphonate Complexes
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Chelating | Multiple donor atoms from one ligand bind to one metal ion. | Forms stable, ring-like structures. |
A chelating agent is a molecule that can form multiple bonds with a single metal ion, effectively sequestering it within a stable, ring-like structure known as a chelate. thinkdochemicals.com Acetic acid, oxophosphono-, in its deprotonated form, is an effective chelating agent due to the strategic placement of its oxygen donor atoms. kakhia.orgnih.gov The carboxylate, keto, and phosphonate groups can work in concert to bind a single metal ion.
This chelating ability is significant in various chemical systems. For instance, in industrial water treatment, phosphonates are used to sequester metal ions, preventing the formation of scale. In agriculture, chelating agents are used to keep micronutrients soluble and available for plant uptake. thinkdochemicals.com The multiple binding sites of Acetic acid, oxophosphono- allow it to form highly stable complexes, making it an effective agent for controlling metal ion reactivity. thinkdochemicals.comnih.gov
Mechanistic Investigations of Acetic Acid, Oxophosphono in Model Systems
Enzyme Inhibition Studies in in vitro and Non-Human Biological Models
The primary mechanism of Acetic acid, oxophosphono- involves the direct inhibition of viral DNA polymerases. Unlike many nucleoside analogs, it does not require metabolic activation by viral or cellular kinases to exert its antiviral effect. This allows it to be effective against viral strains that have developed resistance to other antivirals through mutations in these activating enzymes. nih.govdrugbank.com
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic studies have elucidated the specific nature of the interaction between Acetic acid, oxophosphono- and its target enzymes. It acts as a reversible, non-competitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs). nih.gov This means that it does not compete with the dNTPs for binding to the active site of the DNA polymerase. Instead, it binds to a different site on the enzyme, specifically the pyrophosphate (PPi) binding site. drugbank.commdpi.com
As a structural analog of pyrophosphate, Acetic acid, oxophosphono- binds to the PPi binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from the incoming dNTP during DNA chain elongation. drugbank.commdpi.com This effectively halts the process of DNA synthesis. The inhibition is reversible, meaning that if the concentration of the inhibitor decreases, the enzyme can regain its function. nih.gov
| Virus | Enzyme Target | IC50 (µM) |
|---|---|---|
| Human Cytomegalovirus (CMV) | DNA Polymerase (UL54) | 50-800 (Mean = 269) |
| Ganciclovir-resistant CMV | DNA Polymerase (UL54) | 190 |
| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase (UL30) | 10-130 |
| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase | 10-130 |
| HSV Thymidine Kinase-negative mutant | DNA Polymerase | 67 |
| HSV DNA polymerase mutants | DNA Polymerase | 5-443 |
| Moloney murine leukemia virus (M-MuLV) | Reverse Transcriptase | 10 (for 50% inhibition) |
| Avian myeloblastosis virus (AMV) | Reverse Transcriptase | 10 (for 50% inhibition) |
Rational Design of Inhibitors Based on Active Site Interactions
The detailed understanding of how Acetic acid, oxophosphono- interacts with the pyrophosphate binding site of viral polymerases has provided a basis for the rational design of new and improved inhibitors. nih.gov The goal of such design is to create analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Structural studies have revealed that Acetic acid, oxophosphono- binds within the active site of the polymerase, where it chelates two divalent metal ions, which are essential for the catalytic activity of the enzyme. nih.gov This interaction traps the polymerase in a closed, non-functional conformation, preventing the translocation of the DNA chain and further nucleotide incorporation. nih.gov
Knowledge of the specific amino acid residues within the active site that interact with the inhibitor is crucial for designing new molecules. Mutations in these residues can lead to drug resistance. nih.gov By understanding these resistance mechanisms, medicinal chemists can design new analogs that can overcome this resistance. For example, modifications to the phosphono and carboxylate groups of the molecule can be explored to improve binding affinity and specificity. nih.gov
Molecular Interactions with Biomolecules in in vitro Contexts
The biological activity of Acetic acid, oxophosphono- is a direct result of its molecular interactions with key biomolecules within the viral replication machinery.
Binding to Nucleic Acids and Proteins
The primary protein interaction of Acetic acid, oxophosphono- is with the viral DNA polymerase. As previously detailed, it binds to the pyrophosphate binding pocket of the enzyme. drugbank.com This interaction is stabilized by the chelation of metal ions and interactions with specific amino acid residues within the active site. nih.gov
While Acetic acid, oxophosphono- does not directly bind to the nucleic acid template in the absence of the polymerase, its interaction with the enzyme-DNA complex is critical to its inhibitory effect. By binding to the polymerase, it indirectly affects the conformation and processing of the viral DNA. The formation of a stable ternary complex between the enzyme, the DNA template-primer, and the inhibitor effectively stalls the replication process. nih.gov
Influence on Biochemical Pathways in Non-Human Organisms
The most significant influence of Acetic acid, oxophosphono- on biochemical pathways in non-human organisms, specifically viruses, is the direct inhibition of DNA synthesis. drugbank.com By blocking the function of DNA polymerase, it brings the entire process of viral genome replication to a halt.
This primary action has downstream consequences for the virus. The cessation of DNA replication prevents the production of new viral genomes, which are essential for the assembly of new virions. Consequently, the viral life cycle is interrupted, and the spread of the infection is curtailed.
While the primary effect is on nucleic acid synthesis, the role of Acetic acid, oxophosphono- as a pyrophosphate analog suggests the potential for broader effects on phosphorus metabolism. Pyrophosphate is involved in numerous biochemical reactions, and an analog could potentially interfere with other enzymatic processes that utilize it. However, the high selectivity of Acetic acid, oxophosphono- for viral polymerases suggests that its impact on other pathways at therapeutic concentrations is likely to be limited.
Advanced Applications and Functional Materials Derived from Acetic Acid, Oxophosphono
Agricultural Science and Plant Biology
In the realm of agricultural science, phosphonate (B1237965) compounds are utilized in various capacities, from influencing plant development to protecting crops from pests and pathogens. Their systemic nature and specific modes of action make them highly effective tools in modern farming.
Mechanisms of Plant Growth Regulation
Certain phosphonates can function as plant growth regulators. For instance, the sodium salt of glyphosate can be used to accelerate the ripening of specific crops orst.edu. The primary mechanism of action for many phosphonates, including the widely used compound glyphosate, involves the disruption of crucial biochemical pathways orst.edunih.gov.
The key mechanism is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a critical component of the shikimic acid pathway orst.edunih.gov. This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan nih.govwikipedia.orgnih.gov. These amino acids are fundamental building blocks for proteins and are precursors to other essential compounds, including the plant hormone indole-3-acetic acid (IAA), which is a primary regulator of plant growth nih.govbyjus.com. By blocking the production of tryptophan, these compounds can indirectly inhibit the synthesis of IAA, leading to observable effects such as reduced root growth nih.gov.
Recent studies have also highlighted the role of acetic acid itself in regulating plant adaptation to abiotic stresses like drought and salinity through various mechanisms, including hormone signaling and epigenetic changes nih.govresearchgate.netnih.gov.
| Plant Process | Effect of Phosphonate Interference | Key Enzyme Inhibited |
| Amino Acid Synthesis | Reduction in phenylalanine, tyrosine, and tryptophan nih.govwikipedia.orgnih.gov | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase orst.edu |
| Hormone Production | Prevents synthesis of indole-3-acetic acid (IAA) nih.gov | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase orst.edu |
| Overall Growth | Stunted growth, malformation, and tissue death orst.edu | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase orst.edu |
Chelating Properties for Nutrient Uptake in Soil Systems
Phosphonates are recognized for their chelating capabilities, which play a significant role in soil chemistry and plant nutrient availability researchgate.net. Chelating agents are organic compounds that can bind with metal ions, forming a stable, ring-like structure ufl.edu. This action is crucial in soil systems where essential micronutrients can become unavailable to plants through precipitation or oxidation ufl.edu.
In acidic soils, fertilizer phosphorus can be immobilized through chemical bonding with iron (Fe) and aluminum (Al) oxides vt.eduresearchgate.net. Chelating agents can form strong bonds with these metals, which may reduce the binding of phosphorus and thereby increase its availability for plant uptake vt.eduresearchgate.netresearchgate.net. Similarly, in soils with high pH, micronutrients like iron, manganese, and zinc become less soluble ufl.edu. The application of chelating agents helps keep these micronutrients in a soluble, plant-available form thinkdochemicals.comresearchtrend.net. The compound glyphosate has been noted to chelate certain divalent cations, which contributes to its biological activity wikipedia.org.
| Nutrient | Soil Challenge | Role of Chelating Agent |
| Phosphorus (P) | Immobilization by Iron (Fe) and Aluminum (Al) in acidic soils vt.eduresearchgate.net | Binds to Fe and Al, preventing P immobilization and increasing its availability researchgate.net. |
| Iron (Fe) | Low availability in alkaline (high pH) soils ufl.edu | Forms a stable complex with Fe, keeping it soluble and available for root uptake researchtrend.net. |
| Manganese (Mn) | Low availability in alkaline (high pH) soils ufl.edu | Binds to Mn, enhancing its solubility and availability to plants researchtrend.net. |
| Zinc (Zn) | Low availability in alkaline (high pH) soils ufl.edu | Forms a chelate with Zn, preventing precipitation and improving uptake researchtrend.net. |
Antimicrobial Properties against Plant Pathogens
Phosphonates, often referred to as phosphites in agricultural fungicides, exhibit significant antimicrobial activity against a variety of plant pathogens mdpi.comnih.gov. They are particularly effective against oomycete diseases caused by species of Phytophthora, Pythium, and Plasmopara nih.gov. The mode of action is complex and can be both direct, by inhibiting pathogen growth, and indirect, by stimulating the plant's natural defense mechanisms researchgate.netuq.edu.au.
Research has demonstrated that phosphites can directly inhibit the growth of several potato pathogens. One study found that copper, calcium, and potassium phosphites were all effective at inhibiting the growth of Phytophthora infestans, Streptomyces scabies, Rhizoctonia solani, and Fusarium solani, with P. infestans being the most sensitive researchgate.net. The results indicated that the phosphite (B83602) anion itself possesses antimicrobial properties researchgate.net. The fungicidal action of phosphonates is considered fungistatic rather than fungicidal in some cases, meaning it inhibits growth rather than killing the pathogen outright researchgate.net.
| Pathogen | Type | Efficacy of Phosphonates |
| Phytophthora infestans | Oomycete | High inhibition by various phosphites researchgate.net |
| Streptomyces scabies | Bacterium | Moderate inhibition by various phosphites researchgate.net |
| Rhizoctonia solani | Fungus | Lower inhibition compared to oomycetes researchgate.net |
| Fusarium solani | Fungus | Lower inhibition compared to oomycetes researchgate.net |
Herbicide Action on Weeds
The most prominent application of N-(phosphonomethyl)glycine, a derivative of acetic acid and a phosphonate, is as a broad-spectrum systemic herbicide wikipedia.org. Its effectiveness stems from its unique mode of action, which targets a metabolic pathway present in plants but not in animals wikipedia.orgnih.gov.
As detailed previously, the herbicide is absorbed through the plant's foliage and translocated to areas of active growth, such as meristems, roots, and shoots orst.eduncwss.org. There, it specifically inhibits the EPSPS enzyme within the shikimate pathway wikipedia.orgncwss.org. This blockage prevents the synthesis of essential aromatic amino acids, leading to a cascade of metabolic disruptions nih.gov. The pathway becomes deregulated, causing the accumulation of shikimate to toxic levels, sometimes accounting for up to 16% of the plant's dry matter ncwss.org. This dual effect of starvation for essential amino acids and the buildup of toxic intermediates ultimately leads to plant death over a period of several days to weeks orst.edunih.gov. This systemic activity makes it particularly effective for controlling not only annual weeds but also deep-rooted perennial weeds ncwss.org.
Industrial Catalysis and Material Science
The strong and versatile coordination chemistry of the phosphonate group makes it a valuable building block in material science, particularly in the synthesis of crystalline porous materials.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Phosphonate-based Metal-Organic Frameworks (PMPFs) represent a significant subclass of MOFs, which are porous coordination polymers constructed from metal ions or clusters linked by organic ligands acs.orgnih.gov. The use of phosphonate ligands, such as those derived from oxophosphono acetic acid, offers distinct advantages over the more common carboxylate-based linkers.
The primary advantage of PMPFs is their enhanced stability. The phosphonate group forms stronger coordination bonds with hard metal ions (like Zr⁴⁺ and Al³⁺) compared to carboxylates, resulting in frameworks with superior thermal and hydrolytic (water) stability acs.orgnih.gov. However, the synthesis of porous PMPFs can be challenging, as the strong coordination often leads to the formation of dense, non-porous layered structures that are difficult to crystallize acs.orgacs.org.
To overcome this, synthetic strategies often employ ligands with large organic spacers or multiple phosphonate groups to prevent dense packing and encourage the formation of open, porous frameworks acs.org. A wide variety of metal ions can be incorporated, leading to materials with diverse and tunable physical properties, including proton conductivity, magnetism, and luminescence acs.org. These properties make PMPFs promising candidates for applications in industrial catalysis, gas storage and separation, and chemical sensing acs.orgnih.govrsc.org. Synthesis techniques can range from high-temperature hydrothermal methods to the use of modulators like acetic acid to control crystal growth and size at room temperature d-nb.infonih.gov.
| Property | Advantage of Phosphonate Ligands | Synthetic Challenge | Potential Application |
| Stability | High thermal and water stability due to strong metal-phosphonate bonds acs.orgnih.gov. | Tendency to form dense, non-porous structures acs.orgacs.org. | Catalysis, applications in aqueous environments nih.gov. |
| Porosity | Can be achieved with multi-topic ligands and large organic spacers acs.org. | Difficult to crystallize and prone to precipitation acs.org. | Gas adsorption and separation, ion storage acs.org. |
| Functionality | Tunable physical properties based on metal and ligand choice acs.org. | Rational design is difficult compared to carboxylate MOFs acs.org. | Sensing, proton conduction, magnetism acs.org. |
Development of Hybrid Polymeric Materials
The bifunctional nature of Acetic acid, oxophosphono-, featuring both a carboxylic acid and a phosphonic acid group, makes it a valuable monomer and cross-linking agent in the synthesis of advanced hybrid polymeric materials. These materials integrate organic and inorganic components at a molecular level, leading to synergistic properties not achievable by the individual constituents.
One significant application is in the creation of proton-conductive membranes for fuel cells. Researchers have successfully synthesized organosiloxane-based inorganic-organic hybrid membranes through a sol-gel process using Acetic acid, oxophosphono- (also referred to as phosphonoacetic acid, PA) and 3-glycidoxypropyltrimethoxysilane (GPTMS). researchgate.net In this process, the phosphonic acid groups of PA become chemically bound to the organosiloxane network. researchgate.net The resulting membranes are self-standing, homogeneous, and highly transparent, exhibiting thermal stability up to 200 °C. The covalent linkage between the organic and inorganic phases ensures a stable architecture with enhanced mechanical properties and controlled swelling, which are crucial for efficient proton transport. researchgate.net
The principle of incorporating phosphonic acid moieties extends to other hybrid systems like Polyhedral Oligomeric Silsesquioxane (POSS) frameworks. By functionalizing a POSS core with phosphonic acid groups, novel organo-inorganic hybrid materials are created. These materials demonstrate high thermal stability, making them suitable for high-temperature applications.
Furthermore, Acetic acid, oxophosphono- and its derivatives can be designed as polymerizable monomers for techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comrsc.org This allows for the synthesis of well-defined copolymers with controlled molecular weights and architectures. For instance, diblock copolymers containing phosphonic acid groups have been developed for use in dental self-etch adhesives, which function as hybrid materials that simultaneously demineralize and infiltrate tooth structures. rsc.orgnih.gov The strong chelating ability of the phosphonic acid group enhances adhesion to the mineral components of teeth. nih.gov
Table 1: Properties of Hybrid Membranes Synthesized with Phosphonoacetic Acid (PA)
| Property | Observation | Reference |
|---|---|---|
| Synthesis Method | Sol-gel process with GPTMS and PA | researchgate.net |
| Material Type | Organosiloxane-based inorganic-organic hybrid | researchgate.net |
| Homogeneity | Highly transparent and homogeneous | researchgate.net |
| Thermal Stability | Stable up to 200 °C | researchgate.net |
| Bonding | Covalent linkage between phosphonic acid and siloxane network | researchgate.net |
| Application | Proton-conductive membranes | researchgate.net |
Heterogeneous and Homogeneous Catalysis Applications
While Acetic acid, oxophosphono- is not typically used as a direct catalyst, its constituent functional groups are instrumental in designing sophisticated catalytic systems for both heterogeneous and homogeneous applications.
Heterogeneous Catalysis: The phosphonate group is an excellent linker for building robust Metal-Organic Frameworks (MOFs). nih.govrsc.orgnih.govswan.ac.uk MOFs constructed with phosphonate linkers often exhibit superior thermal and chemical stability compared to their carboxylate-based counterparts due to the stronger coordination bond between the phosphonate group and metal centers. nih.govnih.govresearchgate.net These frameworks possess high surface areas and tunable porosity, making them exceptional candidates for heterogeneous catalysts. For example, cobalt-phosphonate networks have been shown to be highly efficient heterogeneous catalysts for the chemical fixation of CO2 into cyclic carbonates under mild, solvent-free conditions. rsc.org The catalytic activity in such materials is attributed to the presence of both Lewis and Brønsted acid sites within the framework structure. rsc.org Acetic acid, oxophosphono- can serve as a bifunctional linker, creating MOFs with unique structural and catalytic properties.
Homogeneous Catalysis: In homogeneous catalysis, phosphorus(III) compounds, such as phosphines, are among the most important and versatile ligands for transition metal catalysts. wiley-vch.deresearchgate.netgoogle.com The carboxyl and phosphonic acid groups of Acetic acid, oxophosphono- can be chemically modified to produce phosphine ligands. These ligands play a crucial role by tuning the electronic and steric properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. researchgate.netresearchgate.net Phosphorus-based ligands are integral to numerous industrial processes, including hydroformylation and cross-coupling reactions. researchgate.netresearchgate.net
Furthermore, the field of organocatalysis has seen the rise of chiral phosphoric and phosphonic acids as powerful catalysts for asymmetric synthesis. nih.govunl.ptnih.gov These molecules act as Brønsted acid catalysts, activating substrates through hydrogen bonding to facilitate enantioselective transformations, such as the synthesis of chiral α-hydroxy and α-amino phosphonates. nih.govunl.pt This opens the possibility of developing chiral derivatives of Acetic acid, oxophosphono- as effective organocatalysts.
Surface Modification and Corrosion Inhibition Potential
The ability of phosphonic acids to strongly chemisorb onto a variety of metal and metal oxide surfaces makes Acetic acid, oxophosphono- a prime candidate for surface modification and corrosion inhibition applications. rsc.org
Phosphonic acids form stable, self-assembled monolayers (SAMs) on surfaces like iron, steel, aluminum, and titanium oxides. rsc.org This strong binding affinity is leveraged for corrosion protection, where the organic layer acts as an effective barrier against the ingress of corrosive agents. researchgate.net The presence of the additional carboxylic acid group in Acetic acid, oxophosphono- can enhance this protective effect. A carboxyphosphonic acid derived from castor oil, for instance, has demonstrated remarkable anticorrosive properties attributed to the formation of particularly stable protective layers on metal surfaces. rsc.org
The mechanism of corrosion inhibition by phosphonocarboxylic acids involves several actions:
Threshold Effect: It enhances the solubility of low-solubility inorganic salts, reducing their precipitation as scale on surfaces. nih.gov
Crystal Modification: It deforms growing salt crystals, making them small, irregular, and less likely to adhere to surfaces. nih.gov
Dispersion: It prevents precipitated crystals and other particles from agglomerating and depositing. nih.gov
Film Formation: It adsorbs onto the metal surface, forming a protective film that passivates the metal and reduces the rates of both anodic and cathodic corrosion reactions. nih.gov
Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy have quantified the effectiveness of these inhibitors. Research on 2-Hydroxy Phosphonoacetic Acid (HPAA) on Q235 steel has shown that it acts via chemisorption on the metal surface. nih.gov The inhibition efficiency of phosphonic acids is often synergistically enhanced when used in combination with other substances, such as zinc salts. nih.gov
Table 2: Corrosion Inhibition Performance Data
| Inhibitor Type | Metal | Key Finding | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Carboxyphosphonic Acid | Iron and Steel | Superior inhibition efficiency, even at low concentrations. | Formation of stable protective layers. | rsc.org |
| 2-Hydroxy Phosphonoacetic Acid (HPAA) | Q235 Steel | Effective in preventing corrosion in simulated stratum water. | Chemisorption onto the metal surface. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetic acid, oxophosphono- (Phosphonoacetic acid) |
| 3-glycidoxypropyltrimethoxysilane (GPTMS) |
| 2-Hydroxy Phosphonoacetic Acid (HPAA) |
| 2-hydroxyethyl methacrylate (HEMA) |
| 10-methacryloyloxydecylphosphonic acid (MDPA) |
| 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP) |
| dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) |
Analytical and Characterization Methodologies for Acetic Acid, Oxophosphono
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of Acetic acid, oxophosphono-. These techniques provide detailed information on the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Acetic acid, oxophosphono- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative. nih.govrsc.org
The ¹H NMR spectrum would be expected to show a signal for the methylene protons (-CH₂-), which would be split into a doublet due to coupling with the phosphorus atom. The chemical shift of these protons would likely appear in the 2-3 ppm range. libretexts.org The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm region, although this signal can be exchangeable with deuterium oxide (D₂O). libretexts.org
In the ¹³C NMR spectrum, two distinct carbon signals would be anticipated. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and would appear in the 160-180 ppm range. libretexts.org The methylene carbon, being adjacent to both a carbonyl and a phosphono group, would also be deshielded, with its resonance expected in the 30-50 ppm range, showing coupling to the phosphorus atom.
³¹P NMR spectroscopy is essential for characterizing organophosphorus compounds. A single resonance would be expected for the phosphono group in Acetic acid, oxophosphono-. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. For similar phosphonic acids, these shifts are often observed in the 0-30 ppm range, relative to an external standard of phosphoric acid. rsc.org
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |
|---|---|---|---|---|
| ¹H | -COOH | 10 - 12 | Broad Singlet | N/A |
| ¹H | -CH₂- | 2 - 3 | Doublet | ²JP-H |
| ¹³C | C=O | 160 - 180 | Singlet | N/A |
| ¹³C | -CH₂- | 30 - 50 | Doublet | ¹JP-C |
| ³¹P | -PO(OH)₂ | 0 - 30 | Singlet (proton decoupled) | N/A |
Mass Spectrometry (MS) for Fragmentation Pathway Studies
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For Acetic acid, oxophosphono-, techniques like electrospray ionization (ESI) would be suitable, allowing for the analysis of this polar, non-volatile molecule.
The mass spectrum would show a molecular ion peak (or more commonly, a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
The fragmentation pathways are predictable based on the functional groups present. Common fragmentation patterns for Acetic acid, oxophosphono- would likely include:
Loss of water (H₂O) from the phosphonic acid and/or carboxylic acid groups.
Decarboxylation , involving the loss of carbon dioxide (CO₂).
Cleavage of the C-P bond , leading to fragments corresponding to the phosphonic acid moiety and the acetic acid moiety.
Cleavage of the C-C bond , resulting in the loss of the carboxyl group.
Studying these fragmentation pathways using tandem mass spectrometry (MS/MS) helps to confirm the connectivity of the molecule and provides definitive structural identification.
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then exposed to a beam of X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. wikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. rigaku.com This map is then used to build and refine a model of the molecular structure.
For Acetic acid, oxophosphono-, X-ray crystallography would reveal:
The precise geometry of the carboxylic acid and phosphonic acid groups.
The C-C, C-O, C-P, P-O, and P=O bond lengths and the angles between them.
The conformation of the molecule, including the torsion angles.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. arxiv.orgmdpi.comnih.gov These techniques are complementary and are used to confirm the presence of the key structural features of Acetic acid, oxophosphono-.
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule. The key expected absorptions are:
A very broad O-H stretch from the hydrogen-bonded carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. libretexts.org
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually found around 1700-1725 cm⁻¹. libretexts.org
A strong P=O stretching vibration from the phosphonic acid group, typically appearing in the 1250-1300 cm⁻¹ range.
P-O-H and C-O stretching vibrations, which would appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy : This technique relies on the inelastic scattering of monochromatic light. While the O-H and P-O-H stretches are often weak in Raman spectra, other groups may provide strong signals. The C=O stretch would be visible, and the P=O stretch is also typically Raman active. Symmetrical vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum, providing complementary information.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| P=O (Phosphonic Acid) | Stretching | 1250 - 1300 | Strong |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |
| P-O (Phosphonic Acid) | Stretching | 900 - 1050 | Strong |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, purification, and quantification of Acetic acid, oxophosphono- from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of polar, non-volatile compounds like Acetic acid, oxophosphono-. shimadzu.com Given the compound's polar and acidic nature, several HPLC modes could be employed for its separation.
A likely approach would be Reversed-Phase HPLC using a C18 column with an aqueous mobile phase. Due to the high polarity of the analyte, an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) might be added to the mobile phase to improve retention on the nonpolar stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography , which combines reversed-phase and ion-exchange characteristics, could be highly effective. sielc.comsielc.com
The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a buffer (e.g., formic acid, phosphoric acid, or ammonium (B1175870) acetate) to control the pH and ensure reproducible ionization of the analyte. shimadzu.comsielc.com
Detection can be achieved using a UV detector if the molecule possesses a chromophore, although simple carboxylic acids have weak UV absorbance at low wavelengths. sielc.com More universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) would be suitable. sielc.com Coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest selectivity and sensitivity, allowing for both quantification and structural confirmation.
| Parameter | Condition |
|---|---|
| Column | Mixed-Mode or C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 5% to 50% B over 15 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | CAD, ELSD, or Mass Spectrometer (MS) |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile organic compounds. However, direct analysis of polar, polyfunctional, and non-volatile compounds like Acetic acid, oxophosphono- is challenging. colostate.edulibretexts.org The presence of active hydrogen atoms in the carboxylic acid and phosphono groups results in high polarity, low volatility, and potential thermal instability, making the compound unsuitable for direct injection into a GC system. colostate.eduresearchgate.net These characteristics can lead to issues such as poor peak shape, tailing, and adsorption on the column or inlet. colostate.edunih.govchromforum.org
To overcome these limitations, derivatization is an essential prerequisite for GC analysis. libretexts.orgresearchgate.net This process modifies the analyte's functional groups to create a more volatile and thermally stable derivative. The three most common derivatization strategies applicable to Acetic acid, oxophosphono- are silylation, acylation, and alkylation (esterification). libretexts.org
Silylation: This is a universal method where active hydrogens in the -COOH and -P(O)(OH)₂ groups are replaced by a silyl group, typically trimethylsilyl (TMS). colostate.edulibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivatives are significantly more volatile and thermally stable. libretexts.org
Alkylation/Esterification: This technique converts the carboxylic acid and phosphonic acid moieties into their corresponding esters (e.g., methyl esters). colostate.eduweber.hugcms.cz This is a popular method that yields stable derivatives suitable for GC analysis. libretexts.orggcms.cz
Acylation: This process involves introducing an acyl group, which can also protect unstable functional groups and enhance volatility. libretexts.orgresearchgate.net Perfluorinated acylating agents are particularly useful as they produce derivatives that are highly responsive to electron capture detectors (ECD), enabling trace-level analysis. gcms.cz
Once derivatized, the analyte can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on mass fragmentation patterns. nih.gov The choice of column is also critical; polar phases like polyethylene glycols or, more commonly for the less polar derivatives, polydimethylsiloxanes are used. colostate.edu
Table 1: Common Derivatization Strategies for GC Analysis of Polar Analytes
| Derivatization Method | Typical Reagent | Target Functional Group(s) | Benefits |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -OH, -P(O)(OH)₂ | Increases volatility and thermal stability; versatile for multiple active hydrogen groups. colostate.edulibretexts.org |
| Alkylation (Esterification) | Methanol/HCl, Diazomethane | -COOH, -P(O)(OH)₂ | Forms stable, volatile esters with improved chromatographic behavior. libretexts.orggcms.cz |
| Acylation | Trifluoroacetic anhydride (TFAA) | -OH, -NH₂ | Produces volatile derivatives, and fluorinated groups enhance ECD detection. libretexts.orggcms.cz |
Ion Chromatography and Capillary Electrophoresis for Quantification
Ion Chromatography (IC)
Ion chromatography is an ideal technique for the determination of ionic species like Acetic acid, oxophosphono- in aqueous matrices. shimadzu.comthermofisher.com Because carboxylic and phosphonic acids are ionized in solution, IC with suppressed conductivity detection is often the method of choice for their analysis. thermofisher.comthermofisher.com The technique separates ions based on their affinity for an ion-exchange resin packed in a column. epa.gov
For an anionic compound like the deprotonated form of Acetic acid, oxophosphono-, the analytical process involves:
Injection of the sample into a stream of a liquid eluent (e.g., a carbonate-bicarbonate solution). epa.gov
Separation on a high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC). morana-rtd.com
Passage through a suppressor device, which reduces the background conductivity of the eluent and converts the analyte anions into their more conductive acid forms. epa.gov
Detection using a conductivity detector. epa.gov
This method provides high sensitivity and can resolve the target analyte from other interfering inorganic and organic anions. shimadzu.comthermofisher.com Coupling IC with tandem mass spectrometry (IC-MS/MS) offers even greater specificity and lower detection limits, making it a powerful tool for quantifying trace levels of phosphorylated compounds in complex samples. metrohm.comnih.gov
Table 2: Typical Method Parameters for Organic Acid Analysis by Ion Chromatography
| Parameter | Typical Setting/Condition | Purpose |
|---|---|---|
| Separation Column | High-capacity anion-exchange (e.g., Dionex IonPac AS11-HC) | Separates target anions from matrix components. morana-rtd.com |
| Eluent | Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) gradient | Carries the sample through the column and facilitates separation. |
| Detection | Suppressed Conductivity | Provides sensitive and universal detection for ionic species. thermofisher.comthermofisher.com |
| Flow Rate | 1.0 - 1.5 mL/min | Controls retention time and resolution. morana-rtd.com |
| LOD | Low µg/L to mg/L range | Demonstrates the high sensitivity of the method. morana-rtd.commetrohm.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique well-suited for analyzing charged molecules, including organic and phosphorylated acids. nih.govnih.gov It offers advantages such as short analysis times, high separation efficiency, and minimal sample consumption. nih.gov The separation is based on the differential migration of ions in an electrolyte-filled capillary under the influence of a high-voltage electric field.
For the analysis of Acetic acid, oxophosphono-, a method using indirect UV detection would likely be employed, as the compound itself lacks a strong chromophore. nih.govscholarsresearchlibrary.com In this approach, a chromophoric substance is added to the background electrolyte, and the analyte is detected as a decrease in absorbance as it displaces the chromophore. scholarsresearchlibrary.com The method is efficient, with typical migration times of just a few minutes. nih.gov
For unambiguous identification and enhanced sensitivity, coupling CE with mass spectrometry (CE-MS) is the preferred approach. nih.govd-nb.info CE-MS provides high specificity and allows for the accurate quantification of target analytes in complex biological or environmental samples. nih.gov
Table 3: Typical Method Parameters for Anion Analysis by Capillary Electrophoresis
| Parameter | Typical Setting/Condition | Purpose |
|---|---|---|
| Capillary | Uncoated Fused Silica or Coated (e.g., PVA) | Provides the stationary phase for electrophoretic separation. scholarsresearchlibrary.comd-nb.info |
| Background Electrolyte (BGE) | Phosphate (B84403) or Formic acid buffer containing an EOF modifier | Conducts current and controls the separation selectivity and pH. d-nb.inforesearchgate.net |
| Detection | Indirect UV or Mass Spectrometry (MS) | Allows for quantification of non-chromophoric analytes or specific mass-based detection. nih.govnih.gov |
| Separation Voltage | -20 to -30 kV | Drives the electrophoretic separation of anions. d-nb.info |
| Injection Mode | Hydrodynamic | Introduces a precise volume of sample into the capillary. scholarsresearchlibrary.com |
Development of Enzymatic Assay Platforms for Acetic acid, oxophosphono- Detection
Enzymatic assays offer a highly selective and sensitive alternative to chromatographic methods for the detection of specific compounds. nih.govnih.gov These platforms are based on the specific interaction between an enzyme and its substrate or inhibitor. nih.gov For a molecule like Acetic acid, oxophosphono-, which is a 2-oxo acid, several enzymatic approaches could be conceptualized. nih.gov
The development of an enzymatic assay would hinge on identifying an enzyme that specifically recognizes and interacts with Acetic acid, oxophosphono-. Potential targets could include 2-oxo acid dehydrogenase complexes, phosphatases, or other enzymes involved in keto acid metabolism. nih.gov Once an appropriate enzyme is identified, several assay formats could be developed:
Enzyme Inhibition-Based Assays: If Acetic acid, oxophosphono- acts as an inhibitor of a specific enzyme, its concentration can be quantified by measuring the decrease in that enzyme's activity. nih.govnih.gov The activity can be monitored using a colorimetric or fluorometric substrate, where the signal is inversely proportional to the concentration of the inhibitor. nih.gov
Coupled Enzyme Assays: The compound could serve as a substrate for a specific enzyme. The product of this initial reaction can then be used as a substrate for a second enzyme that generates a detectable signal (e.g., color, fluorescence, or a change in NADH/NAD⁺ concentration measured by absorbance at 340 nm). r-biopharm.com This approach is common for quantifying various organic acids. nih.govr-biopharm.com
Biosensor Platforms: A highly specific enzyme could be immobilized on a transducer surface to create a biosensor. nih.gov The binding or transformation of Acetic acid, oxophosphono- by the enzyme would generate a measurable signal, such as an electrical current (amperometric) or a change in optical properties. nih.govmdpi.com Nanomaterials like gold nanoparticles or carbon nanotubes can be incorporated to enhance the signal and improve the sensitivity of such biosensors. nih.govmdpi.com
These enzymatic methods, once developed, could provide rapid, cost-effective, and highly specific quantification, making them suitable for high-throughput screening applications.
Table 4: Principles of Potential Enzymatic Assay Platforms
| Assay Principle | Mechanism | Detection Method | Potential Advantage |
|---|---|---|---|
| Enzyme Inhibition | Analyte inhibits enzyme activity, reducing signal from a reporter substrate. nih.gov | Colorimetric, Fluorometric | High sensitivity if a potent inhibitory interaction exists. |
| Coupled Enzyme Reaction | Analyte is a substrate for Enzyme 1; its product is a substrate for Enzyme 2, which generates a signal. r-biopharm.com | Spectrophotometric (e.g., Absorbance at 340 nm) | High specificity and established methodology for many organic acids. nih.gov |
| Immobilized Enzyme Biosensor | Enzyme immobilized on a transducer detects analyte binding or turnover. | Electrochemical, Optical (e.g., LSPR, SERS) mdpi.com | Potential for real-time, in-situ monitoring and high sensitivity. mdpi.com |
Computational and Theoretical Chemistry Studies of Acetic Acid, Oxophosphono
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are pivotal in elucidating the electronic structure of Acetic acid, oxophosphono-. These computational approaches provide insights into the molecule's geometry, charge distribution, and spectroscopic properties.
DFT calculations, often employing functionals like B3LYP, are utilized to investigate the equilibrium geometry of the molecule. nih.gov For instance, studies on related acetic acid derivatives have used the B3LYP/6-31G(*) level of theory to determine optimized molecular structures. nih.gov Such calculations can reveal key bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For example, in studies of similar compounds, DFT has been used to calculate the bond lengths between various atoms, such as C-O, O-H, and C-C, providing a detailed picture of the molecular framework. researchgate.net
Hartree-Fock (HF) calculations, while being a more traditional ab initio method, also offer valuable information about the electronic properties. aps.orgresearchgate.net HF methods, often used with basis sets like 6-311+G(d,p), can compute parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, these quantum chemical methods are instrumental in analyzing vibrational spectra. mdpi.com Theoretical infrared (IR) spectra can be calculated and compared with experimental data to assign vibrational modes to specific functional groups within the molecule. researchgate.net This comparative analysis helps in the structural confirmation of the compound.
The following table summarizes key electronic properties of a related acetic acid derivative, 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid, calculated using both DFT (B3PW91) and HF methods with the 6-311+G(d,p) basis set.
| Property | DFT (B3PW91) | Hartree-Fock (HF) |
| HOMO Energy | -6.83 eV | -9.21 eV |
| LUMO Energy | -1.95 eV | 1.87 eV |
| Energy Gap (ΔE) | 4.88 eV | 11.08 eV |
| Dipole Moment | 3.58 Debye | 4.15 Debye |
| Data derived from theoretical studies on a related phenoxyacetic acid derivative. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of Acetic acid, oxophosphono- in various environments. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.
MD simulations can elucidate the preferred conformations of the molecule in solution. nih.gov For instance, studies on acetic acid have shown that while the syn conformation is favored in the gas phase, the anti conformation can be lower in energy in an aqueous environment, depending on the specific arrangement of water molecules. nih.gov By employing techniques like umbrella sampling, MD can compute the potential of mean force (PMF) along specific dihedral angles, revealing the free energy landscape of conformational changes. nih.gov
These simulations are also crucial for understanding how Acetic acid, oxophosphono- interacts with its surroundings, such as solvent molecules or other solutes. nih.gov ReaxFF-based molecular dynamics, for example, has been used to investigate the intermolecular structure formation in acetic acid-water mixtures at different conditions. nih.gov Such studies can reveal the formation of hydrogen-bonded clusters and other non-covalent interactions that govern the molecule's behavior in solution.
The conformational flexibility of molecules like Acetic acid, oxophosphono- is critical to its function and interactions. Recent advancements in analyzing cryo-electron microscopy (cryo-EM) data using MD-based flexible fitting have demonstrated the ability to characterize a continuum of conformational states. nih.gov While not directly applied to Acetic acid, oxophosphono-, these methods highlight the potential of combining experimental data with MD simulations to gain a detailed understanding of molecular flexibility. nih.gov
| Simulation Aspect | Key Findings from Studies on Related Molecules |
| Conformational Preference | The relative stability of conformers can be solvent-dependent. nih.gov |
| Intermolecular Interactions | Formation of hydrogen-bonded clusters with solvent molecules. nih.gov |
| Conformational Dynamics | Molecules can exhibit a wide range of motion, such as swaying of domains. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues (non-human contexts)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of Acetic acid, oxophosphono-, QSAR can be employed to design analogues with desired properties for non-human applications, such as in agriculture or materials science.
The development of a robust QSAR model involves several steps. First, a dataset of molecules with known activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. nih.gov
Different statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often used to build the QSAR model. nih.gov These 3D-QSAR methods generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For example, a CoMSIA model might generate contour maps for steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov A statistically significant and predictive model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new analogues with potentially improved activity. nih.gov For instance, a study on phosphonic acid derivatives as fructose-1,6-biphosphatase inhibitors successfully used 3D-QSAR and docking studies to design new analogues with predicted improved potencies. nih.gov
| QSAR Method | Key Features |
| CoMFA | Utilizes steric and electrostatic fields to correlate structure with activity. nih.gov |
| CoMSIA | In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov |
Mechanistic Insights into Chemical Reactions via Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving Acetic acid, oxophosphono-. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how the reaction proceeds.
Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms. rsc.org By calculating the energies of reactants, products, and transition states, DFT can determine activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. rsc.org For example, computational studies on the Algar–Flynn–Oyamada (AFO) reaction have used DFT to support a mechanism that proceeds without an epoxide intermediate at room temperature. rsc.org
Computational approaches can also be used to explore the role of catalysts in a reaction. nih.gov For instance, a combined computational and experimental study of a chiral phosphoric acid-catalyzed Minisci reaction revealed an unexpected internal deprotonation mechanism as the key stereodetermining step. nih.gov Such insights are invaluable for designing more efficient and selective catalysts.
Furthermore, computational methods can be used to predict the outcome of unknown reactions. rsc.org By evaluating the thermodynamics and kinetics of different possible reaction pathways, researchers can identify the most likely products before conducting experiments. This predictive capability can significantly accelerate the discovery of new synthetic methodologies. rsc.org
The following table presents a hypothetical example of calculated activation energies for a reaction involving Acetic acid, oxophosphono-, illustrating how computational methods can be used to compare different reaction pathways.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Pathway A | 15.2 |
| Pathway B | 25.8 |
| Pathway C | 12.5 |
| This is a hypothetical example for illustrative purposes. |
Environmental Fate and Bioremediation Research of Acetic Acid, Oxophosphono
Biodegradation Pathways and Kinetics in Environmental Matrices
The biodegradation of Acetic acid, oxophosphono- is principally carried out by microorganisms capable of cleaving its stable carbon-phosphorus (C-P) bond. This process is of significant interest as it determines the persistence of the compound in the environment.
A key enzyme in the biodegradation of phosphonoacetate is phosphonoacetate hydrolase . wikipedia.org This enzyme has been isolated and characterized from the soil bacterium Pseudomonas fluorescens strain 23F. nih.govmdpi.com The hydrolase catalyzes the cleavage of the C-P bond in phosphonoacetate to yield two products that are readily assimilated into central metabolism: acetate (B1210297) and inorganic phosphate (B84403). wikipedia.org The reaction is as follows:
Phosphonoacetate + H₂O → Acetate + Phosphate wikipedia.org
This enzymatic degradation is a crucial step in the mineralization of Acetic acid, oxophosphono- in the environment. The expression of the phosphonoacetate hydrolase gene (phnA) in some bacteria has been found to be inducible by the presence of phosphonoacetate and independent of the phosphate levels in the cell.
The biodegradation of Acetic acid, oxophosphono- can also be part of a larger metabolic pathway for other organophosphonates. For instance, it can be an intermediate in the degradation of 2-aminoethylphosphonate (AEP), a common naturally occurring phosphonate (B1237965). In some bacteria, AEP is first converted to phosphonoacetaldehyde, which is then oxidized to phosphonoacetate before the final hydrolytic cleavage. mdpi.com
Kinetic studies of the purified phosphonoacetate hydrolase from Pseudomonas fluorescens 23F have provided insights into its efficiency. The Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity, has been determined for this enzyme.
Interactive Data Table: Kinetic Parameters of Phosphonoacetate Hydrolase
| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Phosphonoacetate Hydrolase | Pseudomonas fluorescens 23F | Phosphonoacetate | 1.25 nih.gov | ~7.8 nih.gov | 37 nih.gov |
Note: This data is for the purified enzyme and may not fully represent the kinetics in complex environmental matrices such as soil or water, where factors like substrate availability and microbial population dynamics play a significant role.
Adsorption, Leaching, and Mobility in Soil-Water Systems
The movement of Acetic acid, oxophosphono- through soil and into groundwater is largely governed by its adsorption to soil particles. Organophosphonates, in general, are known to have low mobility in soil due to the strong interaction between the phosphonate group and soil components.
The negatively charged phosphonate group can bind to positively charged sites on clay minerals and metal oxides (e.g., iron and aluminum oxides). This adsorption reduces the concentration of the compound in the soil solution, thereby limiting its potential for leaching. The extent of adsorption is influenced by several soil properties, including:
Soil pH: Adsorption of phosphonates is generally higher in acidic soils where metal oxides have a more positive surface charge.
Organic Matter Content: Soil organic matter can compete with phosphonates for binding sites, potentially increasing their mobility.
Clay Content and Type: Soils with higher clay content, particularly those with a high proportion of iron and aluminum oxides, tend to exhibit stronger adsorption of phosphonates.
Interactive Data Table: Representative Soil Adsorption Coefficients for Organophosphonates
| Compound | Soil Type | Kd (L/kg) | Mobility Class |
| Glyphosate | Sandy Loam | 5 - 50 | Low to Immobile |
| Glyphosate | Clay Loam | 50 - 500 | Immobile |
| Aminomethylphosphonic acid (AMPA) | Various | 100 - 2000 | Immobile |
Disclaimer: These values are for illustrative purposes to indicate the general mobility of organophosphonates and are not specific to Acetic acid, oxophosphono-. The actual Kd can vary significantly depending on soil properties.
Given the strong adsorption potential of the phosphonate group, the leaching of Acetic acid, oxophosphono- is expected to be limited in most soil types. However, in sandy soils with low organic matter and clay content, or under conditions of preferential flow, there may be a higher risk of movement towards groundwater.
Potential for Bioremediation of Phosphorus-Containing Pollutants
The widespread presence of bacteria capable of degrading phosphonates suggests a significant potential for the bioremediation of environments contaminated with these compounds, including Acetic acid, oxophosphono-. msu.ru Bioremediation offers an environmentally friendly and potentially cost-effective approach to remove these pollutants from soil and water.
Microorganisms that can utilize phosphonates as a source of phosphorus are ubiquitous in the environment. researchgate.net This metabolic capability is particularly advantageous in phosphorus-limited environments, where the ability to access phosphorus from organophosphonates provides a competitive edge.
Several bacterial genera, including Pseudomonas, have been identified as key players in phosphonate degradation. The isolation of Pseudomonas fluorescens 23F, which can use phosphonoacetate as a sole source of carbon, phosphorus, and energy, highlights the potential for using specific microbial strains for targeted bioremediation. mdpi.com
Bioremediation strategies for Acetic acid, oxophosphono- could involve:
Bioaugmentation: The introduction of specific, highly efficient phosphonate-degrading microorganisms, such as Pseudomonas fluorescens 23F, to a contaminated site to enhance the rate of degradation.
Biostimulation: The amendment of a contaminated site with nutrients or other substances to stimulate the growth and activity of the indigenous phosphonate-degrading microbial population.
The application of these strategies could be particularly relevant for the treatment of industrial wastewater containing high concentrations of phosphonates before their discharge into the environment. nih.govnih.gov Research into the removal of phosphonates from industrial effluents has explored various treatment methods, and bioremediation presents a promising avenue for sustainable and effective pollutant removal. researchgate.nettandfonline.com
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis of Diverse Acetic acid, oxophosphono- Analogues
The synthesis of analogues of Acetic acid, oxophosphono- involves the strategic formation of the core phosphonoacetate backbone and subsequent derivatization of the phosphonate (B1237965) and carboxylate groups. A cornerstone of phosphonate synthesis is the Michaelis-Arbuzov reaction, which facilitates the formation of the crucial phosphorus-carbon (P-C) bond. wikipedia.orgorganic-chemistry.orgchem-station.com
Ester Analogues: A primary route to synthesizing dialkyl esters of Acetic acid, oxophosphono- involves the reaction of a trialkyl phosphite (B83602) with an appropriate α-halo-α-oxoacetate, such as ethyl bromopyruvate. The general mechanism, following the Michaelis-Arbuzov pathway, begins with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This forms a phosphonium salt intermediate. Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in an SN2 reaction, yielding the final pentavalent dialkyl phosphonate ester and an alkyl halide. wikipedia.org
Variations of this method allow for the synthesis of a wide range of ester analogues, including aliphatic and aromatic mono-, di-, and triesters of the closely related phosphonoformic acid (foscarnet). Triesters can be synthesized via the Michaelis-Arbuzov reaction and then selectively hydrolyzed to produce the corresponding di- and monoesters. nih.gov
Amide and Thioester Analogues: The synthesis of amide and thioester derivatives typically proceeds from the activated carboxylic acid of a protected phosphonoacetate precursor. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCCI), can be used to couple the carboxylic acid moiety with various amines or thiols to form the corresponding amides or thioesters. researchgate.net For instance, phosphonoacetic acid has been successfully coupled with nucleosides and acyclonucleosides using condensing agents like 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) or DCCI. researchgate.net Alternatively, the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, can facilitate the reaction with a wide range of nucleophiles.
Analogues from Precursors: Another synthetic strategy involves the modification of related precursors. For example, 2-hydroxy-2-phosphonoacetic acid can be synthesized through a condensation reaction between glyoxylic acid and a phosphorus compound like dimethyl phosphite. researchgate.net The resulting α-hydroxyphosphonate can then be oxidized to the target α-oxophosphonate using standard oxidation protocols. This route provides an alternative pathway to the core structure, which can then be further derivatized.
A summary of key synthetic reactions is provided in the table below.
| Reaction Type | Reactants | Product Class | Reference |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halo-oxoacetate | Oxophosphonoacetic acid esters | wikipedia.org |
| Condensation Coupling | Phosphonoacetic acid, Amine/Alcohol, DCCI/TPS | Amides, Esters | researchgate.net |
| Condensation Reaction | Glyoxylic acid, Dialkyl phosphite | 2-Hydroxy-2-phosphonoacetic acid (precursor) | researchgate.net |
Modulation of Biological Activity through Rational Structural Modifications (in in vitro or non-human models)
Rational structural modifications of Acetic acid, oxophosphono- and its analogues have been shown to significantly modulate their biological activity. These modifications primarily target the phosphonate and carboxylate moieties to influence properties such as cell permeability, enzyme binding affinity, and mechanism of action.
Esterification as a Prodrug Strategy: The highly charged nature of the phosphonate and carboxylate groups at physiological pH often limits the cellular uptake of these compounds. A common strategy to overcome this is esterification, creating neutral, more lipophilic prodrugs that can more easily cross cell membranes. Once inside the cell, these esters can be hydrolyzed by intracellular esterases to release the active, charged form of the molecule. nih.gov
Studies on esters of phosphonoformic acid, an analogue of oxophosphonoacetic acid, have demonstrated this principle in the context of anti-herpes simplex virus (HSV-1) activity. While the triesters were inactive against the isolated HSV-1 DNA polymerase, certain mono- and diesters showed activity in cell-based assays and in a cutaneous HSV-1 infection model in guinea pigs. This suggests that the esters are biotransformed into the active acid form. The results indicated that for direct inhibition at the enzyme level, all three acidic groups of phosphonoformic acid must be free. nih.gov
Modification for Enzyme Inhibition: Analogues of phosphonoacetic acid have been designed and evaluated as inhibitors of various enzymes. For example, 5'-phosphonoacetic acid amide and ester analogues of nucleosides (adenosine, uridine, and cytidine) were synthesized as potential inhibitors of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis. These compounds were designed to act as bioisosteres of ribonucleoside diphosphates. In tests with recombinant murine RNR, the analogues showed inhibitory activity, with IC50 values ranging from 350 µM to 600 µM. Some of these analogues also exhibited moderate antiviral activity against HSV-2 and HIV-1 in cell culture. researchgate.net
The phosphonate moiety is a key feature for inhibiting enzymes that process phosphate-containing substrates, such as protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. The phosphonate group mimics the phosphate (B84403) of the phosphotyrosine substrate, but the P-C bond is resistant to enzymatic cleavage, making these compounds effective competitive inhibitors. researchgate.net
The table below summarizes the biological activity of selected Acetic acid, oxophosphono- analogues.
| Analogue Class | Target | Model System | Observed Activity | IC50 / EC50 | Reference |
| Phosphonoformic acid esters | Herpes Simplex Virus 1 (HSV-1) | Plaque reduction assay, Guinea pig model | Antiviral activity (as prodrugs) | Not specified | nih.gov |
| 5'-Deoxy-5'-N-(phosphon-acetyl)uridine (amide) | Ribonucleotide Reductase (RNR) | Recombinant murine RNR | Enzyme inhibition | 350 µM | researchgate.net |
| 5'-O-[(diethyl-phosphon)acetyl]cytidine (ester) | Ribonucleotide Reductase (RNR) | Recombinant murine RNR | Enzyme inhibition | 600 µM | researchgate.net |
| 5'-N-[(diethyl-phosphon)acetyl]adenosine (amide) | Herpes Simplex Virus 2 (HSV-2) | Cell culture | Antiviral activity | 48 µM | researchgate.net |
| 5'-Deoxy-5'-N-(phosphon-acetyl)adenosine (amide) | Human Immunodeficiency Virus 1 (HIV-1) | Cell culture | Antiviral activity | 110 µM | researchgate.net |
Elucidation of Key Pharmacophoric Elements for Desired Effects
The biological activity of Acetic acid, oxophosphono- derivatives is intrinsically linked to specific structural features, or pharmacophoric elements, that govern their interaction with target enzymes. The primary pharmacophore is the phosphonate group itself, which serves as a stable isostere of a phosphate group. researchgate.netnih.gov
The Phosphonate Group as a Phosphate Mimic: Phosphonates are highly effective mimics of phosphates due to their similar stereoelectronic properties. The P-C bond in phosphonates is isosteric to the P-O bond in phosphates but is significantly more resistant to chemical and enzymatic hydrolysis. This stability allows phosphonate-containing compounds to act as competitive inhibitors of enzymes that recognize phosphorylated substrates. They can bind to the active site without being processed, effectively blocking the enzyme. researchgate.net
Mimicry of Tetrahedral Transition States: In many enzymatic reactions involving phosphate transfer, a high-energy, tetrahedral transition state is formed. The tetrahedral geometry of the phosphonate group makes it an excellent mimic of this transition state. By binding tightly to the enzyme's active site in a conformation resembling the transition state, these analogues can act as potent inhibitors. researchgate.net The α-oxo group in Acetic acid, oxophosphono- further contributes to the electronic properties and potential interactions within the enzyme active site.
The Role of Charged Groups in Binding: For direct enzyme inhibition, the negatively charged oxygen atoms on the phosphonate and carboxylate groups are often crucial pharmacophoric elements. These charged groups form key ionic interactions and hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) and metal cofactors within the enzyme's active site. Pharmacophore models for bisphosphonate inhibitors, for example, highlight the importance of two negative ionizable features for activity. researchgate.net The necessity of these charged groups for binding is the rationale behind the prodrug approach, where the charges are temporarily masked to facilitate cell entry before being regenerated at the target site. nih.gov
Key Pharmacophoric Features:
Tetrahedral Phosphonate Group: Acts as a stable mimic of phosphate and tetrahedral transition states.
Anionic Oxygen Atoms: Form critical ionic and hydrogen bonding interactions in the enzyme active site.
α-Carbonyl Group: Influences the electronic character and provides an additional point for hydrogen bonding or other interactions.
Future Research Perspectives and Emerging Directions
Exploration of Novel Synthetic Routes and Catalysts
The development of efficient, sustainable, and selective synthetic methodologies for phosphonoacetic acid is a primary focus of ongoing and future research. Traditional methods, while effective, often involve harsh conditions or produce significant waste. The future in this domain is geared towards greener and more sophisticated catalytic systems.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of phosphonates. acs.org Future research will likely prioritize solvent-free reactions, the use of aqueous media, and energy-efficient techniques like microwave irradiation. researchgate.netnih.govmdpi.com For instance, microwave-assisted multicomponent reactions in water have been shown to be a simple and fast method for preparing new 2-amino-bis(2-phosphonoacetic) acids, highlighting an environmentally friendly route that often eliminates the need for organic solvents during purification. mdpi.com The development of methods that utilize renewable feedstocks and minimize the use of hazardous reagents is a critical goal. acs.org
Advanced Catalysis: The exploration of novel catalysts is central to advancing PAA synthesis. Research is moving beyond traditional methods to include:
Metal-Based Catalysts: The design of new metal-based catalysts, including multi-metallic nanoparticles, offers opportunities for enhanced efficiency and selectivity in C-P bond formation. mdpi.comnih.gov Heterogeneous catalysts, such as metal phosphonates, are being investigated for their high efficiency and reusability in various chemical transformations. asm.org
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral phosphonates. nih.govreactgroup.orgnih.gov The use of small organic molecules as catalysts provides a complementary approach to metal- and enzyme-based catalysis, often under mild and environmentally benign conditions. reactgroup.org Future work will likely focus on developing more efficient and highly enantioselective organocatalysts for the synthesis of PAA derivatives. nih.govicm.edu.pl
Biocatalysis: The use of whole microbial cells or purified enzymes represents a promising frontier for the synthesis of phosphonoacetic acid and its derivatives. mdpi.comacs.org Biocatalytic processes can offer high specificity and operate under mild conditions, aligning with the principles of green chemistry. mdpi.com
A comparative overview of emerging synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, often solvent-free. researchgate.netmdpi.com |
| Metal-Based Catalysis | Employment of transition metals or metal complexes as catalysts. | High efficiency, potential for novel bond formations. nih.govmdpi.com |
| Organocatalysis | Use of small, chiral organic molecules as catalysts. | Metal-free, mild reaction conditions, high enantioselectivity. reactgroup.orgnih.gov |
| Biocatalysis | Utilization of enzymes or whole microorganisms. | High specificity, environmentally friendly conditions, potential for novel structures. mdpi.comacs.org |
Advanced Functional Material Design with Phosphonoacetic Acid Scaffolds
The unique bifunctional nature of phosphonoacetic acid, possessing both a carboxylic acid and a phosphonic acid group, makes it an ideal scaffold for the design of advanced functional materials. mdpi.com Its ability to coordinate with metal ions and form stable P-C bonds provides a versatile platform for creating materials with tailored properties. mdpi.com
Polymers and Nanocomposites: Phosphonoacetic acid and its derivatives can be incorporated into polymer backbones or used to functionalize existing polymers. nih.gov This can impart desirable properties such as flame retardancy, improved adhesion, and ion-exchange capabilities. nih.gov The development of polymer-supported phosphonic acids is a significant area of research, with applications in separation processes and catalysis. nih.gov Furthermore, the integration of PAA-based structures into polymer/metal-organic framework (MOF) nanocomposites is an emerging field, combining the porosity of MOFs with the processability of polymers for applications in drug delivery and beyond. researchgate.netacs.org
Metal-Organic Frameworks (MOFs): Phosphonates are increasingly used as organic linkers in the construction of MOFs due to the strong coordination of the phosphonate (B1237965) group with metal centers, often resulting in materials with high thermal and chemical stability. nih.gov Phosphonoacetate, as a bifunctional ligand, can be used to construct layered and framework alkali metal uranyl compounds and other complex architectures. nih.gov Future research will focus on designing PAA-based MOFs with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis. asm.org
Surface Modification: The phosphonic acid moiety of PAA has a strong affinity for metal oxide surfaces, making it an excellent agent for surface modification. mdpi.comnih.govsemanticscholar.org This can be used to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, and chemical reactivity. semanticscholar.org For example, modifying the surface of hydroxyapatite (B223615) nanocrystals with polymers containing phosphonic acid groups can enhance their colloidal stability. scispace.com Spray coating techniques are being developed for the efficient modification of metal oxide surfaces with phosphonic acids for applications in electronics. mdpi.comnih.gov
The following table summarizes the key applications of PAA as a material scaffold.
| Material Type | Role of Phosphonoacetic Acid Scaffold | Potential Applications |
| Polymers | Monomer or functionalizing agent. | Flame retardants, adhesives, ion-exchange resins. nih.gov |
| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. | Gas storage, separation, catalysis, sensing. asm.org |
| Surface Coatings | Anchoring group for modifying surfaces. | Corrosion inhibition, biocompatible coatings, electronics. mdpi.comnih.gov |
| Biomaterials | Component in the synthesis of materials like hydroxyapatite. | Bone regeneration, drug delivery. scispace.com |
Integration with Systems Biology and Synthetic Biology for Enhanced Bioproduction (non-human)
The discovery of natural biosynthetic pathways for phosphonates has opened up exciting possibilities for the sustainable production of phosphonoacetic acid using engineered microorganisms. acs.orgresearchgate.netnih.govmdpi.comnih.govnih.govnih.gov Systems and synthetic biology approaches are at the forefront of these efforts, aiming to create efficient microbial cell factories.
Pathway Elucidation and Refactoring: Phosphonoacetic acid has been identified as an intermediate in the biosynthesis of certain phosphonate natural products. nih.govnih.gov The core biosynthetic pathway typically begins with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), catalyzed by the enzyme PEP mutase. researchgate.netnih.gov Subsequent enzymatic steps can lead to the formation of phosphonoacetaldehyde, a direct precursor to phosphonoacetic acid. nih.govnih.gov A significant breakthrough has been the use of "pathway refactoring," where a silent or poorly expressed biosynthetic gene cluster from a native organism is re-engineered for expression in a more tractable host, such as Streptomyces lividans. acs.orgmdpi.comnih.govnih.gov This approach has successfully led to the discovery and characterization of novel phosphonoacetic acid derivatives. acs.orgmdpi.comnih.govnih.gov
Metabolic Engineering for Improved Yields: Once a biosynthetic pathway is established, metabolic engineering strategies can be employed to optimize the production of phosphonoacetic acid. This can involve:
Overexpression of key biosynthetic enzymes.
Deletion of competing metabolic pathways to increase the precursor pool.
Optimization of fermentation conditions. nih.gov
Development of microbial biosensors to screen for high-producing strains. nih.gov
The integration of genomic data with metabolic models will be crucial for identifying bottlenecks and designing rational engineering strategies.
Synthetic Biology for Novel Derivatives: Synthetic biology tools offer the potential to go beyond the production of natural phosphonoacetic acid and create novel derivatives with enhanced or new functionalities. By combining genes from different biosynthetic pathways (combinatorial biosynthesis), it may be possible to generate a diverse range of PAA analogues. nih.gov This approach could lead to the development of new materials or bioactive compounds.
The table below outlines the key strategies in the bioproduction of phosphonoacetic acid.
| Approach | Description | Key Outcome |
| Pathway Refactoring | Transferring and re-engineering biosynthetic gene clusters into a heterologous host. acs.orgmdpi.comnih.govnih.gov | Discovery and production of novel phosphonoacetic acid derivatives. acs.orgmdpi.comnih.govnih.gov |
| Metabolic Engineering | Optimizing the host organism's metabolism to enhance production. | Increased yields and productivity of phosphonoacetic acid. nih.gov |
| Systems Biology | Using genomic and metabolomic data to model and understand the biosynthetic pathway. | Identification of metabolic bottlenecks and targets for engineering. |
| Combinatorial Biosynthesis | Combining enzymes from different pathways to create new molecules. | Generation of novel phosphonoacetic acid analogues with potentially new properties. nih.gov |
Challenges and Opportunities in Cross-Disciplinary Research on Acetic acid, oxophosphono-
The future advancement of research on phosphonoacetic acid will heavily rely on fostering collaboration across diverse scientific disciplines. While the opportunities are significant, there are also notable challenges that need to be addressed.
Opportunities for Synergy:
Medicinal Chemistry and Biology: The known antiviral activity of PAA provides a foundation for further exploration. reactgroup.orgsemanticscholar.org Cross-disciplinary research could focus on designing novel PAA derivatives with improved efficacy against a broader range of viruses or other diseases. semanticscholar.org Understanding the precise molecular mechanisms of action through structural biology and computational modeling will be key. asm.org
Materials Science and Engineering: The use of PAA as a building block for functional materials presents numerous opportunities. mdpi.com Collaboration between chemists and materials scientists can lead to the development of novel polymers, MOFs, and coatings with applications in areas ranging from electronics to biomedical devices. nih.gov
Biotechnology and Chemical Engineering: The development of bioproduction platforms for PAA requires a close partnership between synthetic biologists and chemical engineers. nih.gov While biologists can engineer the microbial strains, engineers are needed to design and optimize the bioreactor processes for large-scale, cost-effective production. researchgate.net
Key Challenges:
Scientific and Technical Hurdles: In the realm of bioproduction, challenges include achieving high fermentation titers and developing efficient downstream processing methods to purify the product. researchgate.netnih.gov In materials science, ensuring the long-term stability and performance of PAA-based materials in real-world applications is a critical challenge.
Complexity of Biological Systems: When exploring the biological activities of PAA and its derivatives, the complexity of cellular systems presents a significant hurdle. Understanding off-target effects and potential toxicity is crucial for any therapeutic development. asm.org
Economic Viability: For industrial applications, whether in materials or bioproduction, the cost-effectiveness of novel synthetic routes or bio-based processes must be competitive with existing technologies. researchgate.net
Regulatory and Environmental Considerations: The development of new chemicals and materials requires careful consideration of their environmental impact and adherence to regulatory standards. For PAA-based products, this includes assessing their biodegradability and potential ecotoxicity.
The path forward for phosphonoacetic acid research is one of convergence. By breaking down the silos between disciplines, researchers can unlock the full potential of this remarkably versatile molecule, leading to innovations that could have a significant impact on medicine, materials science, and sustainable technology.
Q & A
Q. How to validate synthetic yields across laboratories?
- Methodological Answer : Adopt the ARRIVE guidelines for experimental reproducibility. Document reaction parameters (temperature, stirring rate, reagent purity) in Supplementary Information. Use interlaboratory comparisons via round-robin testing and statistical analysis (e.g., ANOVA for yield variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
